molecular formula C11H21NO5 B8497486 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B8497486
M. Wt: 247.29 g/mol
InChI Key: CMDKCNNNIHQNQU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a methoxy group and a methyl group attached to a butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amides . This mechanism is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to achieve the desired sequence and structure.

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids, such as:

The uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1

InChI Key

CMDKCNNNIHQNQU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-tert-Butoxycarbonylamino-3-hydroxy-3-methyl-butyric acid (1.0 g, 4.29 mmol) was dissolved in THF (14 mL) and cooled to 0° C. in an external ice/brine bath. MeI (2.13 mL, 34.3 mmol) was added at 0° C. Solid NaH (60% dispersion in mineral oil, 0.514 g, 12.87 mmol) was added slowly at 0° C. Upon completion of the addition, the solution was removed from the ice bath and allowed to warm to room temperature, and stirred. After 18 hours, the crude reaction mixture was diluted in ethyl acetate and water was added slowly with stirring. The quenched mixture was concentrated in vacuo and partitioned between diethyl ether and water. The ether layer was extracted with sodium bicarbonate twice. The combined bicarbonate layers were acidified with aqueous citric acid to pH 3 and extracted three times with ethyl acetate. The combined ethyl acetate layers were washed with water, sodium thiosulfate, water, dried with sodium sulfate and concentrated to yield 2-tert-Butoxycarbonylamino-3-methoxy-3-methyl-butyric acid (0.99 g, 94%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.514 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate (0.23 g) obtained in Example 73b) was dissolved in acetone (8 ml) and a 5% aqueous sodium hydrogen carbonate solution (2.7 ml). Potassium bromide (0.01 g), 2,2,6,6-tetramethyl-1-piperidinyloxy (0.17 g) and an aqueous sodium hypochlorite solution (1.7 ml) were added thereto, and mixed at 0° C. for 50 minutes. Acetone was distilled off under reduced pressure, and the residue was diluted with water, washed with diethyl ether, acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.20 g, 82%).
Name
tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.